(Pyrimidin-5-yl)methanethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2S |
|---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
pyrimidin-5-ylmethanethiol |
InChI |
InChI=1S/C5H6N2S/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 |
InChI Key |
DQEABWXWDXCLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CS |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidin 5 Yl Methanethiol and Its Derivatives
Strategies for Pyrimidine (B1678525) Ring Construction and Thiol Introduction
Fundamental approaches to synthesizing pyrimidine-thiols often involve constructing the heterocyclic ring and introducing the sulfur functionality concurrently or in a stepwise fashion.
A widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with thiourea (B124793). bu.edu.eg Chalcones, which are α,β-unsaturated ketones, serve as excellent three-carbon precursors for this reaction. The cyclization of chalcone derivatives with thiourea, typically under basic conditions, leads to the formation of dihydropyrimidin-2(1H)-thiones. researchgate.net
The reaction mechanism generally involves the initial Michael addition of thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the pyrimidine-thione ring system. researchgate.net This approach is versatile, allowing for a wide range of substituents on the pyrimidine ring by varying the structure of the initial chalcone. nih.govnih.gov For instance, reacting (E)-thienyl chalcones with thiourea in an alcohol medium is a common method for producing various 2-mercaptopyrimidine (B73435) derivatives. researchgate.net
Table 1: Examples of Pyrimidine-thione Synthesis from Chalcones and Thiourea
| Chalcone Precursor | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| (E)-1-phenyl-3-p-tolylprop-2-en-1-one | Thiourea, alcoholic KOH, reflux | 4-phenyl-6-p-tolylpyrimidine-2-thiol | researchgate.net |
| Terephthalaldehyde-derived bis-chalcone | Thiourea, DMF, HCl (cat.), 80°C | Bis-pyrimidine derivative | nih.gov |
While less common as a primary ring-forming strategy, mercaptoacetic acid and its derivatives are crucial in the functionalization of pre-formed pyrimidine rings. The introduction of a mercaptoacetic acid residue typically occurs via nucleophilic substitution, where a halogenated pyrimidine reacts with a thioglycolate salt, or through the S-alkylation of a pyrimidine-thione, as detailed in the following section. These methods effectively append a carboxymethylthio group to the pyrimidine core, which can be a key intermediate for further derivatization.
The S-alkylation of pyrimidine-2-thiones is a direct and efficient method for derivatizing the thiol group. This reaction involves treating the pyrimidine-thione with an alkylating agent, such as chloroacetic acid or its esters (e.g., ethyl chloroacetate), typically in the presence of a base. researchgate.netcolab.ws The base, such as potassium hydroxide (B78521) or sodium acetate, deprotonates the thione, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the chloroacetic acid derivative. researchgate.netekb.eg
This reaction yields S-alkylated products, such as (pyrimidin-2-yl)mercaptoacetic acid. researchgate.net In some cases, the initial S-alkylated product can undergo subsequent intramolecular cyclization, especially when heated in an alkaline medium, to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. colab.wsekb.eg
Table 2: Alkylation of Pyrimidine-thiones with Chloroacetic Acid Derivatives
| Pyrimidine-thione | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-mercaptopyrimidine | Chloroacetic acid | Ethanol, KOH | Pyrimidine-2-yl-mercaptoacetic acid | researchgate.net |
| Tetrahydropyrimidine-2-thiones | Ethyl chloroacetate | Ammonia (B1221849) in alcohol | Thiazolo[3,2-a]pyrimidines | colab.ws |
Advanced Reaction Types for Pyrimidine-Thiol Derivatization
Modern synthetic chemistry offers more complex and efficient routes for creating diverse pyrimidine-thiol derivatives, particularly fused systems, through advanced reaction strategies.
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. mdpi.com The Biginelli reaction is a classic MCR that can be adapted to produce dihydropyrimidin-2(1H)-thiones by substituting thiourea for urea (B33335). mdpi.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and thiourea.
MCRs are particularly valuable for synthesizing fused pyrimidine systems. beilstein-journals.org For example, a three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (DMAD/DEtAD) can efficiently produce thiazole-pyrimidines in good yields. mdpi.com These strategies are advantageous as they reduce the number of sequential steps, improve yields, and allow for the rapid generation of diverse compound libraries. mdpi.comresearchgate.net
Table 3: Multi-Component Reactions for Fused Pyrimidine-Thiol Systems
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
|---|---|---|---|---|
| Thiourea | α-haloketone | Dialkyl acetylenedicarboxylate | Thiazole-pyrimidines | mdpi.com |
| Aldehyde | β-ketoester | Thiourea | Dihydropyrimidin-2(1H)-thiones | mdpi.com |
Pyrimidine thiones are excellent precursors for the synthesis of fused heterocyclic systems through reactions with hydrazonoyl halides. eurjchem.com This reaction typically proceeds in the presence of a base, such as triethylamine, in an organic solvent like chloroform or ethanol. researchgate.net The reaction involves the initial S-alkylation of the pyrimidine thione by the hydrazonoyl halide, followed by an intramolecular cyclocondensation to form a new fused ring. tandfonline.com
This methodology is frequently used to synthesize triazolino[4,3-a]pyrimidines and related fused systems. eurjchem.comtandfonline.com The specific structure of the final product depends on the substituents present on both the pyrimidine thione and the hydrazonoyl halide, making it a versatile method for creating a variety of complex heterocyclic compounds. researchgate.net
Table 4: Synthesis of Fused Systems from Pyrimidine Thiones and Hydrazonoyl Halides
| Pyrimidine Thione Derivative | Hydrazonoyl Halide Derivative | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyrimidine-2-thione | C-ethoxycarbonyl-N-phenylhydrazonoyl chloride | Chloroform, Triethylamine | Triazolino[4,3-a]pyrimidine | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Chemistry
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl thioethers and is particularly effective for introducing sulfur-containing functionalities onto electron-deficient heterocyclic rings like pyrimidine. nih.govchemrxiv.org The reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. In the context of synthesizing (Pyrimidin-5-yl)methanethiol, a common precursor would be a 5-(halomethyl)pyrimidine, where the halogenated methyl group at the 5-position serves as the reaction site.
The general mechanism of an SNAr reaction proceeds through a two-step addition-elimination pathway. A potent nucleophile, in this case, a sulfur-containing species like sodium hydrosulfide (B80085) or a protected thiol, attacks the carbon atom bearing the leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the desired thioether. The reactivity of the heteroaryl halide in SNAr reactions is highly dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov
For the synthesis of this compound, a suitable substrate such as 5-(chloromethyl)pyrimidine can be reacted with a sulfur nucleophile. The reaction conditions are typically mild, often requiring a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base to facilitate the reaction.
Table 1: Representative SNAr Reaction for the Synthesis of this compound
| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 5-(Chloromethyl)pyrimidine | Sodium Hydrosulfide (NaSH) | DMF | 25-50 | 75-85 |
| 5-(Bromomethyl)pyrimidine | Potassium Thioacetate (KSAc) | Ethanol | 50-78 | 80-90 |
Condensation Reactions with Aminopyrazoles and Enaminones
Condensation reactions provide a versatile route to construct the pyrimidine ring itself, allowing for the incorporation of the methanethiol (B179389) group or a precursor at the 5-position. A prominent example is the reaction between aminopyrazoles and enaminones, which can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.govresearchgate.net While this yields a fused ring system, the underlying principles of pyrimidine ring formation are applicable.
The reaction mechanism typically involves the nucleophilic attack of the amino group of the aminopyrazole onto one of the carbonyl carbons of the enaminone. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. nih.gov The substitution pattern of the final product is determined by the specific structures of the aminopyrazole and the enaminone used. For the synthesis of a this compound derivative, one could envision a strategy where the enaminone component carries a protected thiol or a group that can be readily converted to a methanethiol.
For instance, a three-component reaction involving an aminopyrazole, an aldehyde, and a sulfoxonium ylide under microwave heating has been shown to be an efficient method for the synthesis of diverse pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This approach demonstrates the flexibility of condensation strategies in accessing complex pyrimidine-containing scaffolds.
Table 2: General Condensation Reaction for Pyrimidine Ring Formation
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 5-Aminopyrazole | Enaminone | Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine |
| 3-Aminopyrazole | Aldehyde, Sulfoxonium Ylide | Rh(III) catalyst, Microwave | Pyrazolo[1,5-a]pyrimidine |
Green Chemistry Approaches and Catalysis in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Nanocatalysis in Pyrimidine Ring Cyclization
Nanocatalysts have emerged as highly efficient and reusable catalysts for a wide range of organic transformations, including the synthesis of pyrimidine derivatives. rsc.orgdntb.gov.ua Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity. Various metal and metal oxide nanoparticles, as well as magnetic nanocatalysts, have been successfully employed in pyrimidine synthesis. nih.govresearchgate.net
For instance, copper-doped TiO2 nanoparticles have been utilized as an efficient catalyst for the pyrimidine ring cyclization in the synthesis of 2-arylpyrido[2,3-d]pyrimidines under ultrasonic irradiation. rsc.org Magnetic nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused for multiple reaction cycles, which aligns with the principles of green chemistry. nih.govresearchgate.net The use of such catalysts can facilitate the C–S bond formation necessary for the synthesis of thiol-linked pyrimidines. nih.govrsc.org
Table 3: Examples of Nanocatalysts in Pyrimidine Synthesis
| Catalyst | Reaction Type | Solvent | Key Advantages |
| Cu-doped TiO₂ | Pyrimidine ring cyclization | Toluene | High efficiency, ambient conditions |
| Magnetic Nanoparticles | C-S bond formation | PEG-200 | Easy recovery and reusability, eco-friendly |
Ultrasonic and Microwave-Assisted Synthesis
The use of alternative energy sources like ultrasound and microwave irradiation has revolutionized organic synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov These techniques can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govmdpi.com
Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate. nih.govnih.gov Ultrasound-assisted synthesis has been successfully applied to the preparation of a wide variety of heterocyclic compounds, including pyrimidines and their fused derivatives. nih.govnih.govorganic-chemistry.org
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.gov This allows for rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. mdpi.comfoliamedica.bg Microwave-assisted methods have been employed for various steps in pyrimidine synthesis, including condensation and cross-coupling reactions. nih.govsemanticscholar.orgnih.gov
Table 4: Comparison of Conventional and Alternative Energy-Assisted Synthesis of Pyrimidine Derivatives
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Hours to Days | Moderate to Good | Standard laboratory equipment |
| Ultrasonic Irradiation | Minutes to Hours | Good to Excellent | Reduced reaction time, improved purity organic-chemistry.org |
| Microwave Irradiation | Minutes | Good to Excellent | Rapid heating, increased yields mdpi.comnih.gov |
Solvent-Free and Aqueous Media Conditions
One of the core principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic and environmentally harmful. mdpi.com Consequently, there is a growing interest in performing organic reactions under solvent-free conditions or in environmentally benign solvents like water. mdpi.comresearchgate.net
Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent, can lead to higher efficiency, easier product isolation, and reduced waste. mdpi.com Several pyrimidine derivatives have been synthesized using solvent-free multicomponent reactions.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have limited solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. Ultrasound irradiation can be particularly effective in promoting reactions in aqueous media. organic-chemistry.org
Electrochemical Synthesis of Thiol-Linked Pyrimidines
The electrochemical formation of C–S bonds is a well-established process. acs.org For instance, the electrochemical oxidation of aryl thiols can generate thiyl radicals, which can then react with suitable coupling partners. nih.gov Anodic oxidation of a hydroquinone in the presence of a thiol nucleophile can also lead to the formation of a C-S bond through a Michael-type addition. acs.org
In the context of synthesizing this compound, an electrochemical approach could involve the reductive coupling of a 5-(halomethyl)pyrimidine with a sulfur source or the direct electrochemical thiolation of the pyrimidine ring. Nickel-catalyzed electrochemical thiolation of aryl halides has been reported as an effective method that proceeds at room temperature in the absence of a strong base. nih.gov This methodology could potentially be adapted for the synthesis of thiol-linked pyrimidines. researchgate.netnih.gov
Table 5: Overview of Electrochemical Approaches for C-S Bond Formation
| Method | Substrates | Key Features |
| Anodic Oxidation | Hydroquinone, Thiol | Michael-type addition |
| Nickel-Catalyzed Thiolation | Aryl Halides, Thiols | Room temperature, base-free nih.gov |
| Oxidative Coupling | Arenes, Aryl Thiols | C-H activation |
Chemical Reactivity and Mechanistic Studies of Pyrimidin 5 Yl Methanethiol Analogues
Mechanistic Investigations of Thiol-Pyrimidine Interactions
The interplay between the thiol group and the pyrimidine (B1678525) ring in these analogues dictates a variety of reaction pathways. These include addition reactions, eliminations, and complex cyclizations, often influenced by the electronic nature of the pyrimidine core and the reaction conditions.
Thia-Michael Addition Reactions and Thiol Reactivity Profiling
The thia-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone of covalent chemistry. researchgate.netnih.gov In the context of pyrimidine thiols, this reaction is crucial for understanding their potential as covalent modifiers of biological macromolecules. The reactivity of pyrimidine thiols in these additions is influenced by the basicity of the thiol, with more basic thiols generally exhibiting higher reactivity. thieme-connect.com
The reaction often proceeds via a base-catalyzed mechanism where a thiolate anion is generated, which then acts as the active nucleophile. nih.gov Studies have shown that the nature of the Michael acceptor and the catalyst can significantly impact the reaction's efficiency and selectivity. thieme-connect.com For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) has been reported as a highly efficient catalyst for thia-Michael additions, promoting the reaction of a wide range of thiols. thieme-connect.com
The reactivity of pyrimidine thiols can be systematically evaluated and profiled. Computational methods, such as calculating the reaction energy with a model electrophile like methanethiol (B179389), can provide a quantitative measure of the nitrile group's electrophilicity in cyanopyrimidines. researchgate.net This theoretical approach correlates well with experimental observations of adduct formation with cysteine, demonstrating that higher calculated electrophilicity leads to a greater extent of reaction. researchgate.net
Table 1: Correlation of Calculated Nitrile Electrophilicity with Cysteine Adduct Formation for Pyrimidine Analogues researchgate.net
| Compound Class | Calculated Electrophilicity (kcal/mol)a | % Cysteine Adduct Formedb |
| Pyrimidine nitrile | -7.2 | 79 |
| Pyrimidine nitrile | -8.6 | 100 |
a As determined by theoretical reaction with methanethiol. researchgate.net b Reaction conditions: 100 µM nitrile, 1 mM cysteine, PO₄ buffer, pH 7.4, 37 °C, 30 min. researchgate.net
Dehydrohalogenation Mechanisms
Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a fundamental reaction in organic synthesis. pearson.com In the context of pyrimidine chemistry, this reaction is often employed in the synthesis of fused heterocyclic systems. The reaction of halopyrimidines with thiols can lead to the formation of pyrimidyl thioethers through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates this substitution by stabilizing the intermediate Meisenheimer complex.
Alternatively, dehydrohalogenation can be a key step in the formation of new carbon-carbon bonds. For instance, palladium-catalyzed coupling reactions of o-haloanilines with alkynes, followed by base-induced cyclization, are used to synthesize indoles. epdf.pub Similar strategies can be applied to pyrimidine systems to construct fused rings. The choice of base and solvent can be critical in directing the reaction towards the desired product.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of pyrimidine derivatives bearing a reactive thiol or a group derived from it are pivotal in the synthesis of various fused heterocyclic systems, such as thienopyrimidines. nih.govresearchgate.netresearchgate.netaun.edu.eg These reactions can proceed through several distinct mechanistic pathways.
One common strategy involves the Thorpe-Ziegler cyclization of a pyrimidine derivative bearing a mercaptocarbonitrile group to form a thieno-fused ring. nih.gov Another versatile method is the Gewald reaction, which allows for the one-pot synthesis of 2-aminothiophene derivatives that can be further elaborated into thienopyrimidines. nih.gov
The cyclization can also be initiated by the reaction of a suitable pyrimidine precursor with reagents that introduce a side chain capable of subsequent ring closure. For example, the reaction of 6-aminopyrimidine-2,4(1H,3H)-diones with various electrophiles can lead to intermediates that cyclize to form pyrimido[4,5-d]pyrimidines. rsc.org The mechanism often involves initial condensation or addition followed by an intramolecular nucleophilic attack.
Furthermore, radical-mediated cyclizations have been explored. For instance, the addition of a phenylseleno radical to a C-C double bond in a pyrimidine derivative can initiate a sequence of ring-opening and intramolecular cyclization to yield fused systems. beilstein-journals.org Similarly, iodine-mediated intramolecular cyclizations provide a route to various bicyclic structures. researchgate.net
Enol-Keto Tautomerism in Pyrimidine Systems
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a fundamental property of many heterocyclic systems, including pyrimidines. nih.govunibo.itnih.govresearchgate.netias.ac.in The most common form in pyrimidine derivatives is the keto-enol (or lactam-lactim) tautomerism, but thione-thiol tautomerism is also highly relevant for sulfur-containing analogues. acs.orgcdnsciencepub.com
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the nature and position of substituents on the pyrimidine ring. nih.govcdnsciencepub.com In general, polar solvents and self-association tend to favor the keto or thione forms. cdnsciencepub.com For example, in 2-mercaptopyrimidine (B73435), the thione form is favored in polar solvents, while the thiol form predominates in dilute solutions of nonpolar solvents. cdnsciencepub.com
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the relative stabilities of tautomers and the energy barriers for their interconversion. acs.org For 2-pyrimidinethiol and 2(1H)-pyrimidinethione, calculations have shown that while the thiol form is more stable in the gas phase, the thione form is significantly more stable in an aqueous medium. acs.org The tautomerization is often facilitated by water molecules, which act as a bridge for proton transfer, lowering the activation energy barrier. acs.org
Table 2: Calculated Relative Stabilities of 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione Tautomers acs.org
| Tautomer | Relative Energy (kcal/mol) in Gas Phasea | Relative Energy (kcal/mol) in Aqueous Mediuma |
| 2-Pyrimidinethiol | 0.00 | +6.47 |
| 2(1H)-Pyrimidinethione | +3.41 | 0.00 |
a Calculated at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory. acs.org
Reaction Pathways Involving Methanethiol Formation/Consumption
Methanethiol is a simple thiol that often serves as a model for the reactivity of the thiol group in more complex molecules like cysteine. nih.gov It can also be a leaving group or a product in various reactions involving pyrimidine derivatives.
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly DFT, has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.netzsmu.edu.ua Studies involving the reaction of pyrimidine derivatives with thiols or the elimination of methanethiol have provided valuable insights into transition states, reaction intermediates, and energy profiles.
For example, the reaction of 1,3-diaminopropan-2-ol with 1,1-bismethylsulfanyl-2-nitroethylene to form a cyclic hexahydropyrimidine (B1621009) derivative involves the elimination of two molecules of methanethiol. acs.org DFT calculations have been used to map out the reaction pathway, identifying the transition states for the sequential nucleophilic attack and elimination steps. acs.org
In another study, the electrophilicity of various nitrile-containing compounds, including pyrimidine nitriles, was assessed by calculating the reaction energy with methanethiol. researchgate.net This computational approach provided a reliable ranking of reactivity that correlated well with experimental data on cysteine adduct formation. researchgate.net
The mechanism of SNAr reactions of 2-sulfonylpyrimidines with thiols has also been investigated computationally. nih.gov These studies revealed that the reaction with the negatively charged thiolate is essentially barrierless, whereas the reaction with the neutral thiol has a high activation barrier, highlighting the importance of the thiol's deprotonation for the reaction to proceed. nih.gov
Analysis of Energy Barriers and Transition States
Computational studies provide significant insights into the kinetics and thermodynamics of reactions involving pyrimidine derivatives by calculating the energy profiles of reaction pathways, including the energies of transition states and intermediates.
Recent theoretical studies have elucidated the energy barriers for various transformations involving the pyrimidine nucleus. For instance, the functionalization of pyrimidine to form key RNA bases involves several steps with distinct energy barriers. The addition of a hydroxyl radical (•OH) to the C2 position of the pyrimidine ring has a calculated activation barrier of 10 kJ mol⁻¹. uhmreactiondynamics.org Subsequent H-atom migration to form the more stable carbonyl group, a crucial step in forming uracil, faces a much higher energy barrier of 126 kJ mol⁻¹. uhmreactiondynamics.org This indicates that the initial radical addition is facile, but the subsequent tautomerization is the rate-limiting step in the gas phase. However, the presence of protic solvent molecules like water or ammonia (B1221849) can significantly lower this barrier to around 30–50 kJ mol⁻¹, making the process more feasible under certain conditions. uhmreactiondynamics.org
In the context of nucleophilic substitution, which is a key reaction class for pyrimidines, energy barriers are highly dependent on the substituent and the position of attack. For 2-MeSO₂-4-chloropyrimidine, quantum mechanics calculations revealed a significant difference in the energy barriers for nucleophilic aromatic substitution (SNAr) at the C-2 versus the C-4 position. The attack of a formamide (B127407) anion at C-2 has a calculated energy barrier of approximately 8.75 kcal/mol. wuxiapptec.com In contrast, the attack at C-4 has a higher barrier of about 14.71 kcal/mol. wuxiapptec.com This energy difference of nearly 6 kcal/mol explains the observed high selectivity for substitution at the C-2 position, which is attributed to a stabilizing hydrogen bond between the methanesulfonyl (MeSO₂) proton and the incoming nucleophile that is lost upon attack at C-4. wuxiapptec.com
Mechanistic studies on the addition of pyrimidine-type radicals to neighboring nucleobases, such as deoxyguanosine, also provide valuable data on activation free energies. The activation free energy for the addition of a ˙UCH2 radical (a uracil-derived radical) to the C8 site of a 5' neighboring deoxyguanosine is calculated to be 17.27 kcal mol⁻¹, indicating that such cross-linking reactions are kinetically feasible. nih.gov For a different pyrimidine radical, ˙C6OH, the addition to the C8 site of a 3' neighboring deoxyguanosine has a lower activation free energy of 10.79 kcal mol⁻¹. nih.gov These findings are crucial for understanding DNA damage mechanisms.
A mechanistic study involving the cyclization of a urea (B33335) derivative with a Meldrum's acid entity to form a pyrimidine ring identified a transacylation pathway. acs.org This process involves three key transition states with accessible free energy barriers:
TS1: Addition of a nitrogen anion to an isocyanate carbon (18.5 kcal/mol). acs.org
TS2: Nucleophilic attack of the urea nitrogen on the carbonyl group of Meldrum's acid (26.8 kcal/mol). acs.org
| Reaction / Process | Reactant(s) | Product / Intermediate | Calculated Activation Energy / Free Energy Barrier | Reference |
|---|---|---|---|---|
| Hydroxyl Radical Addition | Pyrimidine + •OH | Pyrimidin-2-ol radical | 10 kJ mol⁻¹ | uhmreactiondynamics.org |
| H-atom Migration (Gas Phase) | Pyrimidin-2-ol | Pyrimidin-2(1H)-one | 126 kJ mol⁻¹ | uhmreactiondynamics.org |
| Nucleophilic Substitution (SNAr) at C-2 | 2-MeSO₂-4-chloropyrimidine + Formamide anion | C-2 Substitution Product | ~8.75 kcal/mol | wuxiapptec.com |
| Nucleophilic Substitution (SNAr) at C-4 | 2-MeSO₂-4-chloropyrimidine + Formamide anion | C-4 Substitution Product | ~14.71 kcal/mol | wuxiapptec.com |
| Radical Addition | ˙UCH2 radical + 5' deoxyguanosine | Cross-linked Adduct | 17.27 kcal mol⁻¹ | nih.gov |
| Radical Addition | ˙C6OH radical + 3' deoxyguanosine | Cross-linked Adduct | 10.79 kcal mol⁻¹ | nih.gov |
| Cyclization (Rate-Limiting Step) | Urea derivative + Meldrum's acid moiety | Cyclization Intermediate | 26.8 kcal/mol | acs.org |
Electrophilic and Nucleophilic Substitution Patterns on Pyrimidine Rings
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic governs its reactivity towards electrophilic and nucleophilic reagents. Compared to pyridine (B92270), the π-electron density in pyrimidines is even lower, which makes electrophilic aromatic substitution more difficult and nucleophilic aromatic substitution more facile. wikipedia.orgoxfordsciencetrove.com
Electrophilic Substitution: Electrophilic attack on the pyrimidine ring is generally sluggish because the ring nitrogens are basic and will protonate or coordinate with Lewis acids under the acidic conditions often required for these reactions, further deactivating the ring. bhu.ac.in When substitution does occur, it is highly regioselective, favoring the C-5 position. wikipedia.org The C-5 position is the least electron-deficient carbon atom in the ring, making it the most favorable site for electrophilic attack. wikipedia.org Activating groups, such as amino or hydroxyl groups, on the pyrimidine ring can facilitate electrophilic substitution. For example, the presence of amino groups allows for reactions like nitrosation at the C-5 position. csir.co.za However, the success of such reactions can be sensitive to the structure of the substituents. csir.co.za Common electrophilic substitution reactions observed with activated pyrimidines include nitration, halogenation, sulfonation, and formylation, all occurring at the C-5 position. wikipedia.org
Nucleophilic Substitution: The C-2, C-4, and C-6 positions of the pyrimidine ring are significantly electron-deficient and are thus susceptible to nucleophilic attack. wikipedia.org This is particularly true when a good leaving group (e.g., a halide) is present at one of these positions. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by delocalization over the two ring nitrogen atoms. bhu.ac.in The substitution of fluorine on polyfluorinated pyrimidine rings by various nucleophiles is an efficient method for creating highly functionalized derivatives. thieme-connect.comthieme-connect.com For instance, 3-ethoxycarbonylpyrazolate can act as an effective nucleophile to displace fluorine from 2,4,6-trifluoropyrimidine (B1266109). thieme-connect.com In asymmetrically substituted pyrimidines, such as 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde, nucleophilic substitution can occur sequentially, allowing for the differential functionalization of the C-4 and C-6 positions. researchgate.netvu.lt Quaternization of a ring nitrogen atom further enhances the pyrimidine ring's susceptibility to nucleophilic attack, enabling reactions with even weak nucleophiles under mild conditions. wur.nl
| Reaction Type | Position(s) of Attack | Governing Factors | Example Reaction | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | C-5 | Least electron-deficient position. Reaction is difficult on unactivated rings but facilitated by electron-donating groups. | Nitrosation of 4-aminopyrimidine (B60600) derivatives at C-5. | wikipedia.orgcsir.co.za |
| Nucleophilic Aromatic Substitution | C-2, C-4, C-6 | Electron-deficient positions. Requires a good leaving group (e.g., halogen). Stabilized by charge delocalization across ring nitrogens. | Displacement of fluoride (B91410) from 2,4,6-trifluoropyrimidine by pyrazolate nucleophiles. | wikipedia.orgthieme-connect.comthieme-connect.com |
| Nucleophilic Addition-Ring Opening | C-6 (initial addition) | Enhanced by N-quaternization. Can lead to ring transformation products. | Reaction of N-methylpyrimidinium salts with ammonia or hydroxylamine. | wur.nl |
Advanced Spectroscopic and Structural Characterization of Pyrimidin 5 Yl Methanethiol Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a non-destructive analytical technique that provides critical information about the functional groups present within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to the stretching and bending of chemical bonds can be identified.
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the functional group analysis of (Pyrimidin-5-yl)methanethiol and its derivatives. vandanapublications.com The FT-IR spectrum provides a unique molecular fingerprint, revealing characteristic absorption bands that confirm the presence of key structural motifs. vandanapublications.com
For the parent compound, this compound, the most telling absorption is the S-H stretching vibration, which typically appears as a weak band in the 2550-2600 cm⁻¹ region. The presence of this band is a direct confirmation of the thiol group. Upon derivatization, such as S-alkylation or oxidation, this characteristic S-H band disappears, providing clear evidence of successful chemical modification.
The pyrimidine (B1678525) ring itself gives rise to a series of characteristic absorptions. researchgate.net These include C-H aromatic stretching vibrations, which are typically observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic ring produce a set of medium to strong bands in the 1400-1650 cm⁻¹ region. Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the complex fingerprint region of the spectrum, generally below 1300 cm⁻¹. The methylene (B1212753) (-CH₂-) group connecting the pyrimidine ring to the thiol exhibits characteristic C-H symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹.
Interactive Table:
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak |
| C-H Stretch | Aromatic (Pyrimidine) | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium |
| C=N Stretch | Pyrimidine Ring | 1550 - 1650 | Medium-Strong |
| C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |
| C-H Bending | Pyrimidine Ring | 1000 - 1300 (in-plane) | Medium |
| C-H Bending | Pyrimidine Ring | 700 - 900 (out-of-plane) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H and ¹³C. ipb.ptresearchgate.net
¹H NMR spectroscopy for this compound derivatives allows for the identification and assignment of all proton signals in the molecule. The unsubstituted pyrimidine ring displays a distinct set of signals. chemicalbook.com The proton at the C2 position is typically the most deshielded, appearing as a singlet furthest downfield (δ ~9.2 ppm). The equivalent protons at C4 and C6 appear as a singlet at a slightly higher field (δ ~8.8 ppm).
The methylene protons (-CH₂-) of the methanethiol (B179389) group are adjacent to both the aromatic pyrimidine ring and the sulfur atom, resulting in a characteristic chemical shift typically in the range of δ 3.7-4.0 ppm, appearing as a doublet that integrates to two protons. This signal couples with the thiol proton. The thiol proton (-SH) itself generally appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂) between δ 1.5-2.0 ppm. A key diagnostic test is the disappearance of the SH signal upon shaking the sample with a drop of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. For substituted derivatives, the chemical shifts and coupling patterns of the aromatic protons will change depending on the nature and position of the substituents. semanticscholar.org
Interactive Table:
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
| H-2 | Singlet (s) | ~9.2 | Most deshielded aromatic proton |
| H-4, H-6 | Singlet (s) | ~8.8 | Equivalent aromatic protons |
| -CH₂- | Doublet (d) | 3.7 - 4.0 | Coupled to the SH proton |
| -SH | Triplet (t) or Broad Singlet (br s) | 1.5 - 2.0 | Exchangeable with D₂O |
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. In this compound, four distinct carbon signals are expected for the pyrimidine ring and the methylene group. The chemical shifts of the pyrimidine carbons are highly dependent on their electronic environment. chemicalbook.comnih.gov The C2, C4, and C6 carbons, being directly bonded to electronegative nitrogen atoms, are significantly deshielded and appear downfield. Based on data for the parent pyrimidine, C2 resonates around δ 159 ppm, while C4 and C6 are found near δ 160 ppm. nih.gov The C5 carbon, which is not directly attached to a nitrogen atom, is observed further upfield, typically around δ 125-130 ppm. The methylene carbon (-CH₂-) signal is expected to appear in the upfield region of the spectrum, generally between δ 25-35 ppm. The precise chemical shifts can be influenced by solvent and substituents on the pyrimidine ring. researchgate.net
Interactive Table:
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~159 |
| C-4, C-6 | ~160 |
| C-5 | 125 - 130 |
| -CH₂- | 25 - 35 |
For unambiguous assignment of complex derivatives and for determining stereochemistry, advanced 2D NMR techniques are essential. ipb.ptsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as the coupling between the -CH₂- and -SH protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. For example, it would show a correlation between the methylene proton signal (δ ~3.8 ppm) and the methylene carbon signal (δ ~30 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity of the entire molecule. For instance, an HMBC spectrum would show a correlation from the methylene protons to the C4, C6, and C5 carbons of the pyrimidine ring, confirming the attachment of the methanethiol group at the C5 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives with stereocenters, NOESY can be used to determine the relative stereochemistry by identifying protons that are close to each other in space, regardless of whether they are connected through bonds.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
For this compound and its derivatives, Electron Impact (EI) or Electrospray Ionization (ESI) techniques can be employed. The mass spectrum will show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula with high confidence.
The fragmentation pattern observed in the mass spectrum provides structural clues. sapub.orgsphinxsai.com The pyrimidine ring is a relatively stable aromatic system, and fragmentation pathways often involve the side chain. researchgate.net Common fragmentation patterns for this compound could include:
Loss of the thiol radical (•SH), resulting in a fragment of [M-33]⁺.
Loss of the entire methanethiol group (•CH₂SH), resulting in a pyrimidinyl cation at [M-47]⁺.
Cleavage of the C-S bond to lose a methylene radical (•CH₂) and a thiol radical, though less common.
Characteristic fragmentation of the pyrimidine ring itself, often involving the loss of HCN. sapub.org
The analysis of these fragmentation patterns allows chemists to piece together the structure of the molecule and confirm the identity of synthesized derivatives. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of novel this compound derivatives. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of a molecule, providing a critical piece of evidence in its structural elucidation.
For a derivative of this compound, HRMS would be employed to confirm its expected molecular formula. The technique is particularly valuable for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The accurate mass measurement of the molecular ion peak, along with the characteristic isotopic pattern arising from the presence of sulfur, would provide strong evidence for the successful synthesis of the target compound.
Table 1: Theoretical Accurate Masses for this compound and a Hypothetical Derivative
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₅H₆N₂S | 126.0252 |
Note: The data in this table is theoretical and for illustrative purposes.
X-ray Crystallography and Crystal Engineering
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides a wealth of information, from the exact positions of atoms within a molecule to the intricate network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. For derivatives of this compound, X-ray crystallography is crucial for understanding their conformational preferences, intramolecular bonding parameters, and the supramolecular synthons that define their crystal engineering.
Determination of Molecular Geometry and Conformation
Single-crystal X-ray diffraction analysis of a suitable derivative of this compound would reveal its precise molecular geometry and preferred conformation in the solid state. The planarity of the pyrimidine ring is a key feature, although minor deviations can occur depending on the nature and substitution pattern of the substituents. humanjournals.com The orientation of the methanethiol group relative to the pyrimidine ring is of particular interest. Torsion angles, such as the C4-C5-Cα-S angle (where Cα is the methylene carbon), would define the conformational preferences of the side chain.
Analysis of Intramolecular Bonding Parameters
X-ray crystallography provides highly accurate measurements of bond lengths and angles within a molecule. For this compound derivatives, this data would allow for a detailed analysis of the intramolecular bonding. The bond lengths within the pyrimidine ring would be expected to be consistent with its aromatic character. The C-S and S-H (or S-C for S-substituted derivatives) bond lengths would be of particular interest, providing insight into the nature of the sulfur-containing functional group.
Furthermore, the analysis of intramolecular non-covalent interactions, such as short C-H···N or C-H···S contacts, can be performed. These weak interactions can play a role in stabilizing the observed molecular conformation. acs.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with theoretical calculations based on the crystal structure, can provide deeper insights into the electronic interactions within the molecule.
Elucidation of Supramolecular Features and Packing Arrangements
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking interactions. Understanding these supramolecular features is a key aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.
The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The thiol group, in its protonated form, can act as a hydrogen bond donor. This combination of donor and acceptor sites suggests that hydrogen bonding is likely to be a dominant feature in the crystal packing of this compound and its derivatives.
In the crystal structures of related pyrimidine derivatives, extensive hydrogen bonding networks are commonly observed. mdpi.comnih.govtandfonline.comresearchgate.net For example, in the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, a dimeric arrangement is formed through N-H···N hydrogen bonds. nih.govresearchgate.netiucr.org For this compound, intermolecular S-H···N hydrogen bonds between the thiol group of one molecule and a pyrimidine nitrogen of a neighboring molecule would be a plausible and significant interaction, leading to the formation of chains or more complex networks. In derivatives where the thiol is substituted, C-H···N and C-H···S interactions may play a more prominent role in the crystal packing.
Table 2: Potential Hydrogen Bonding Interactions in this compound Derivatives
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| S-H | N (pyrimidine) | Strong Hydrogen Bond |
| N-H (if present on substituent) | N (pyrimidine) | Strong Hydrogen Bond |
| C-H (pyrimidine or substituent) | N (pyrimidine) | Weak Hydrogen Bond |
The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions play a significant role in the stabilization of the crystal structures of many aromatic compounds, including pyrimidine derivatives. nih.govlibretexts.org
Thermogravimetric Analysis for Thermal Stability
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds by monitoring the change in mass as a function of temperature. This analysis provides valuable insights into decomposition patterns, thermal stability limits, and the composition of the material. In the context of this compound and its derivatives, TGA can elucidate how structural modifications on the pyrimidine ring or the thiol group influence the compound's behavior at elevated temperatures.
However, studies on broader classes of pyrimidine derivatives indicate that their thermal stability is highly dependent on the nature and position of substituents on the pyrimidine ring. For instance, research on various substituted pyrimidines has shown that electron-withdrawing or electron-donating groups, as well as the presence of functional groups capable of intermolecular interactions, can significantly alter the decomposition temperature and the pathway of thermal degradation. Generally, the introduction of bulky substituents may either sterically hinder decomposition, thus increasing thermal stability, or introduce weaker bonds that lower the decomposition temperature.
For other classes of pyrimidine-thiol derivatives, thermal decomposition often involves the cleavage of the C-S bond and the subsequent breakdown of the heterocyclic ring. The specific temperatures for these events and whether the decomposition occurs in a single step or multiple stages are unique to the detailed molecular structure.
Without experimental data for this compound, a detailed discussion of its thermal stability profile and a comparative analysis with its derivatives remain speculative. Further research is required to be conducted to determine the specific thermal properties of this compound and its analogs. Such studies would involve heating the compound at a controlled rate in an inert atmosphere and recording the mass loss to generate a thermogram. From this data, key parameters like the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the final residual mass could be determined, providing a quantitative measure of thermal stability.
Data Table of Thermogravimetric Analysis for this compound Derivatives
As no specific experimental data from thermogravimetric analysis of this compound or its derivatives was found in the searched literature, a data table cannot be generated at this time.
| Compound | Onset Decomposition Temp. (°C) | Max. Decomposition Temp. (°C) | Weight Loss (%) | Residue (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Theoretical and Computational Chemistry of Pyrimidine Thiol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. samipubco.comscielo.org.mx DFT methods are employed to predict a wide range of molecular properties with a good balance between accuracy and computational cost, making them ideal for studying pyrimidine (B1678525) derivatives. samipubco.comijcce.ac.ir
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of (Pyrimidin-5-yl)methanethiol. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. scielo.org.mx For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to achieve a precise geometric description. scielo.org.mxijcce.ac.ir The optimization process ensures that the calculated properties are representative of the molecule in its ground electronic state.
Detailed research findings indicate that the pyrimidine ring in such compounds is generally planar, while the methanethiol (B179389) substituent will have specific spatial orientations relative to the ring. The bond lengths and angles are influenced by the electronic interactions between the sulfur atom and the pyrimidine ring.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-S | 1.8-1.9 Å |
| Bond Length | S-H | 1.3-1.4 Å |
| Bond Length | C-C (ring) | 1.38-1.40 Å |
| Bond Length | C-N (ring) | 1.33-1.35 Å |
| Bond Angle | C-S-H | ~95-100° |
| Bond Angle | Pyrimidine Ring Angles | ~115-125° |
Note: These are typical values based on related structures and may vary with the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyrimidine ring, reflecting the electron-rich nature of these regions. The LUMO is likely distributed over the pyrimidine ring, particularly the electron-deficient carbon and nitrogen atoms.
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Description | Typical Energy Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: These values are illustrative and depend on the computational level of theory.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the methanethiol group, indicating these are sites prone to electrophilic attack. nih.gov The hydrogen atoms, particularly the one attached to the sulfur and those on the pyrimidine ring, would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions. mdpi.com
Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help in predicting the chemical behavior of a molecule. These descriptors provide a more detailed understanding of reactivity than HOMO-LUMO analysis alone.
Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons, while chemical potential (µ) is the negative of electronegativity (µ = -χ). These parameters are calculated from the energies of the HOMO and LUMO. A high electronegativity value indicates a greater tendency to accept electrons.
Chemical hardness (η) and softness (σ) are measures of a molecule's resistance to change in its electron distribution. Hardness is related to the HOMO-LUMO gap, with a larger gap indicating a harder molecule. Softness is the reciprocal of hardness. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher value of ω suggests a stronger electrophile. nih.gov
Table 3: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Typical Interpretation |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Potential (µ) | (EHOMO + ELUMO)/2 | Escaping tendency of electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Chemical Softness (σ) | 1/η | Ease of change in electron configuration |
| Global Electrophilicity Index (ω) | µ²/2η | Propensity to accept electrons |
Note: The values for these descriptors are derived from the HOMO and LUMO energies.
Calculation of Global and Local Reactivity Descriptors
Fukui Indices for Local Reactivity
To understand the chemical reactivity of a molecule, it is crucial to identify which atomic sites are most susceptible to electrophilic, nucleophilic, or radical attack. Fukui functions, derived from conceptual DFT, serve as powerful descriptors for this purpose. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point, r, when the total number of electrons in the system changes.
For practical application, these functions are often condensed to individual atomic sites, yielding Fukui indices. These indices help predict the most reactive centers within a molecule:
ƒ+ : Indicates the propensity of a site for nucleophilic attack (reactivity towards an electron donor).
ƒ- : Indicates the propensity of a site for electrophilic attack (reactivity towards an electron acceptor).
ƒ0 : Indicates the propensity of a site for radical attack.
While specific Fukui indices for this compound are not available in the published literature, the methodology to calculate them is well-established. The calculation involves determining the electron densities of the neutral molecule (N electrons), its cation (N-1 electrons), and its anion (N+1 electrons), all at the geometry of the neutral species.
For this compound, one would anticipate that the nitrogen atoms of the pyrimidine ring would be primary sites for electrophilic attack (high ƒ- values), while the sulfur atom of the thiol group and specific carbon atoms in the ring would be candidates for nucleophilic attack (high ƒ+ values), depending on the electronic interplay between the aromatic ring and the substituent.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO/B3LYP)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational chemistry can accurately predict NMR chemical shifts, aiding in the assignment of experimental spectra and confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived.
This method is typically employed in conjunction with a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p)). The process involves:
Optimization of the molecule's three-dimensional geometry to find its lowest energy conformation.
Calculation of the absolute magnetic shielding tensors for each nucleus using the GIAO/B3LYP method.
Referencing the calculated shielding values (σ) to the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory to obtain the chemical shifts (δ).
Although no specific computational NMR study for this compound has been published, the expected ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy using this approach. An illustrative table below shows what the output of such a GIAO/B3LYP calculation would entail, with hypothetical shift values for structural assignment.
| Atom | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H2 | Ring Proton | 9.1 | - |
| H4/H6 | Ring Proton | 8.8 | - |
| CH₂ | Methylene (B1212753) Protons | 3.8 | - |
| SH | Thiol Proton | 1.9 | - |
| C2 | Ring Carbon | - | 158.0 |
| C4/C6 | Ring Carbon | - | 156.5 |
| C5 | Ring Carbon | - | 125.0 |
| CH₂ | Methylene Carbon | - | 28.0 |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from GIAO/B3LYP calculations. Actual values would require a dedicated computational study.
Determination of Non-linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical data processing and storage. researchgate.netnih.gov The NLO response of a molecule is governed by its hyperpolarizability (β), which describes how the molecule's dipole moment is affected by an external electric field. Pyrimidine derivatives, with their π-deficient aromatic system, can be excellent platforms for creating "push-pull" molecules with enhanced NLO properties when combined with electron-donating or electron-withdrawing groups. researchgate.netnih.gov
Computational DFT methods are routinely used to predict NLO properties. semanticscholar.org Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). For pyrimidine-thiol systems, the sulfur atom can participate in charge transfer processes that enhance the NLO response. Studies on related thiopyrimidine derivatives have shown that these molecules can exhibit considerable NLO character, often with hyperpolarizability values significantly larger than that of a standard reference material like urea (B33335). semanticscholar.org The presence of donor and acceptor groups contributes to the improvement of NLO properties. semanticscholar.org
| Compound | Method | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) |
|---|---|---|---|
| Substituted Phenyl Pyrimidine Thioether 1 | B3LYP/6-311G(d,p) | 2.5 | 4.5 x 10⁻³⁰ |
| Substituted Phenyl Pyrimidine Thioether 2 | B3LYP/6-311G(d,p) | 3.1 | 5.8 x 10⁻³⁰ |
| Urea (Reference) | - | - | 0.37 x 10⁻³⁰ |
Note: Data is generalized from studies on similar thiopyrimidine systems to illustrate the magnitude of NLO properties. semanticscholar.org
Modeling of Molecular Interactions (e.g., Adsorption on Surfaces)
The interaction of thiol-containing molecules with surfaces, particularly noble metals like gold, silver, and copper, is a cornerstone of self-assembled monolayer (SAM) technology. The sulfur atom of the thiol group forms a strong, covalent-like bond with the metal surface, acting as a robust anchor.
For this compound, computational modeling can predict the adsorption behavior on such surfaces. DFT calculations are used to determine the most stable adsorption sites (e.g., hollow, bridge, or top sites on the metal lattice), the binding energy, and the optimal orientation of the molecule. Molecular dynamics (MD) simulations can further explore the collective behavior of many molecules as they form a monolayer.
In the case of this compound, the methanethiol group would be the primary binding moiety. The pyrimidine ring's orientation—whether it lies flat on the surface or stands upright—would be determined by a balance of forces, including van der Waals interactions between adjacent molecules and interactions between the π-system of the ring and the surface. These models are crucial for designing functional surfaces for applications in electronics, sensors, and biocompatible materials. dergipark.org.tr
Molecular Modeling and Docking Studies
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and bioactive compounds. mdpi.comsamipubco.com Molecular modeling and docking studies are essential computational tools for understanding how pyrimidine-based molecules interact with biological targets, thereby guiding the design of new therapeutic agents.
In Silico Investigations of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
While no specific docking studies on this compound are publicly available, numerous studies on analogous pyrimidine-thiol derivatives provide a clear blueprint for how such a molecule would be investigated. nih.govnih.govmdpi.com These compounds are frequently docked into the active sites of protein kinases, proteases, and other enzymes implicated in diseases like cancer and viral infections. dergipark.org.trnih.gov
The docking process reveals key molecular interactions:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, often interacting with amino acid residues like asparagine, cysteine, or serine in a protein's binding pocket. nih.gov
Hydrophobic Interactions: The aromatic pyrimidine ring can form favorable hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan.
Thiol Group Interactions: The thiol or thioether group can also participate in specific interactions, including hydrogen bonding or coordination with metal ions if present in the active site.
These in silico investigations provide a rational basis for a molecule's biological activity and guide further chemical modifications to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Analysis based on Molecular Interactions
Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov When combined with molecular modeling, SAR provides a powerful framework for rational drug design. By synthesizing and testing a series of related compounds, chemists can deduce which functional groups and structural features are critical for activity.
Molecular docking results provide the structural rationale for observed SAR trends. For a series of pyrimidine-thiol analogs, a typical SAR study supported by modeling might reveal that:
Substitution at C2: Adding a bulky hydrophobic group at this position might enhance binding by occupying a deep hydrophobic pocket in the receptor, leading to increased potency.
Substitution at C4/C6: Introducing a hydrogen bond donor or acceptor could form a new, critical interaction with the protein, significantly boosting affinity.
Modification of the Thiol Linker: Changing the length or flexibility of the linker connecting the thiol to the ring could optimize the position of the pyrimidine core within the binding site.
For example, a study might find that a derivative with a 4-chlorophenyl group is more active than one with an unsubstituted phenyl ring. Docking could reveal that the chlorine atom fits perfectly into a small, nonpolar pocket and forms a favorable halogen bond, explaining the increase in activity. This iterative process of synthesis, biological testing, and computational modeling accelerates the discovery of potent and selective drug candidates. nih.govmdpi.com
Computational Studies of Thiol Bioconjugation Models
The bioconjugation of pyrimidine-thiol systems, particularly involving the reaction of a thiol group with the pyrimidine ring, has been a subject of interest in computational chemistry. These studies aim to elucidate the reaction mechanisms, predict the reactivity, and determine the stability of the resulting adducts. While specific computational data for "this compound" is not extensively available in the public domain, valuable insights can be drawn from computational models of similar pyrimidine-thiol systems, such as the interaction between pyrimidine derivatives and cysteine.
Computational investigations, primarily employing Density Functional Theory (DFT), have been instrumental in modeling the bioconjugation process. These studies often focus on the nucleophilic attack of a thiol, typically from a cysteine residue in a biological context, onto the pyrimidine ring. The C5 position of the pyrimidine ring is often identified as an electrophilic site susceptible to such attacks.
A representative model for understanding this bioconjugation is the computationally studied reaction between sulfadiazine, a pyrimidine-containing sulfonamide, and cysteine. This research has provided a foundational understanding of the energetics and structural parameters governing the formation of pyrimidine-thiol adducts.
Detailed Research Findings:
Computational models have been employed to calculate key thermodynamic and kinetic parameters for the thiol addition reaction to the pyrimidine ring. These parameters include reaction energies (ΔE), activation energies (Ea), and Gibbs free energy changes (ΔG), which collectively determine the feasibility and rate of the bioconjugation reaction.
The general mechanism involves the nucleophilic attack of the thiolate anion (RS⁻) from a cysteine residue on an electrophilic carbon of the pyrimidine ring. For pyrimidine systems, the C5=C6 double bond is a common site for such Michael-type additions.
The following table presents hypothetical, yet representative, calculated energetic data for the addition of a methanethiolate (B1210775) to the C5 position of a model pyrimidine ring, based on typical values found in DFT studies of similar reactions.
Table 1: Calculated Energetic Parameters for Thiol Addition to a Model Pyrimidine Ring
| Parameter | Value (kcal/mol) |
|---|---|
| Reaction Energy (ΔE) | -15.8 |
| Activation Energy (Ea) | +12.5 |
| Gibbs Free Energy (ΔG) | -14.2 |
Note: These values are illustrative and based on computational studies of similar pyrimidine-thiol reactions. They serve to represent the typical energetic profile of such a bioconjugation.
The negative reaction energy (ΔE) and Gibbs free energy (ΔG) suggest that the formation of the pyrimidine-thiol adduct is a thermodynamically favorable process. The activation energy (Ea) provides insight into the kinetic barrier of the reaction. A moderate activation energy, as depicted in the table, indicates that the reaction can proceed under physiological conditions.
Furthermore, computational studies provide detailed information about the geometry of the reactants, transition state, and the final product. Analysis of the transition state geometry can reveal the key intermolecular interactions that stabilize it and facilitate the reaction. For instance, hydrogen bonding between the thiol and the nitrogen atoms of the pyrimidine ring can play a crucial role in orienting the reactants and lowering the activation barrier.
Table 2: Key Geometric Parameters of the Transition State for Thiol Addition
| Parameter | Value (Å) |
|---|---|
| S-C5 bond distance | 2.5 |
| C5-C6 bond distance | 1.4 |
| S-H bond distance (in thiol) | 1.34 |
Note: These are representative bond distances in a typical transition state for the nucleophilic attack of a thiol on the C5 position of a pyrimidine ring, as predicted by computational models.
The elongated S-C5 bond distance in the transition state compared to a typical covalent bond indicates that the bond is in the process of forming. Similarly, the changes in the C5-C6 bond length reflect the rehybridization of the carbon atoms as the reaction progresses from sp² to sp³ hybridization.
Coordination and Supramolecular Chemistry of Pyrimidin 5 Yl Methanethiol and Its Analogues
Ligand Design and Synthesis for Metal Complexation
The design of ligands for specific metal ion complexation is a cornerstone of coordination chemistry, aiming to create complexes with desired geometries, electronic properties, and reactivity. (Pyrimidin-5-yl)methanethiol is an exemplary ligand in this regard due to its combination of a soft thiol donor and harder nitrogen donors within the pyrimidine (B1678525) ring. researchgate.net This ambidentate character allows it to coordinate with a wide variety of metal ions.
The synthesis of such ligands often involves multi-step organic reactions. For this compound, a plausible synthesis could start from a 5-substituted pyrimidine, such as 5-(bromomethyl)pyrimidine, followed by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The strategic placement of the methanethiol (B179389) group at the 5-position of the pyrimidine ring is crucial, as it provides flexibility and allows the ligand to act either as a monodentate sulfur donor, a bidentate N,S-chelating agent, or a bridging ligand connecting multiple metal centers. nih.gov Pyrimidine-based heterocyclic thiones are well-regarded as "privileged ligands" due to their synthetic adaptability and selectivity toward various metal atoms. researchgate.net The design principles for pyridyl-based ligands, which are analogous to pyrimidine-based ones, often focus on preorganization and chelate ring size to control metal ion selectivity. rsc.org
Formation and Characterization of Metal Complexes
The reaction of this compound with transition metal salts in a suitable solvent typically yields crystalline coordination complexes. The resulting products can be characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (FT-IR, UV-Vis), and magnetic susceptibility measurements to elucidate their structure and properties. nih.govresearchgate.net
The coordination number and geometry of a metal complex are determined by the size of the central metal ion, its electronic configuration, and the steric and electronic properties of the ligands. libretexts.org For transition metal complexes involving pyrimidine-thiol type ligands, coordination numbers of 4 and 6 are most common, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orgcsbsju.edu
For instance, Cu(II) complexes with related N,S-donor ligands often exhibit a square planar or distorted octahedral geometry, while Ni(II) can adopt either square planar (for low-spin d⁸) or tetrahedral/octahedral (for high-spin d⁸) geometries. scienceopen.comsigmaaldrich.com Zn(II) and Cd(II), having a d¹⁰ electronic configuration, typically form tetrahedral complexes. nih.gov The specific geometry is highly dependent on the ligand-to-metal ratio and the participation of counter-ions or solvent molecules in the coordination sphere. ekb.eg
| Metal Ion | d-Electron Configuration | Typical Coordination Number | Common Geometries |
|---|---|---|---|
| Co(II) | d⁷ | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | d⁸ | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Cu(II) | d⁹ | 4, 6 | Square Planar, Distorted Octahedral |
| Zn(II) | d¹⁰ | 4 | Tetrahedral |
| Cd(II) | d¹⁰ | 4 | Tetrahedral |
The coordination of this compound to a transition metal ion significantly alters the electronic properties of both the metal and the ligand. These changes can be probed using UV-Visible spectroscopy and magnetic susceptibility measurements. The UV-Vis spectra of the complexes typically show bands corresponding to ligand-based π-π* transitions, as well as lower energy d-d transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.netresearchgate.net
The magnetic properties of the complexes are dictated by the number of unpaired electrons on the metal center. For example, a Co(II) (d⁷) complex in a high-spin octahedral field would be paramagnetic with three unpaired electrons, whereas a Ni(II) (d⁸) complex in a square planar geometry would be diamagnetic. researchgate.net The precise nature of the ligand field generated by the N and S donors determines the splitting of the d-orbitals and thus the spin state and magnetic moment of the complex.
| Complex (Hypothetical) | d-d Transitions (nm) | Magnetic Moment (μB) | Magnetic Behavior |
|---|---|---|---|
| [Co(L)₂Cl₂] | ~600-700 | ~4.3 - 5.2 | Paramagnetic |
| [Ni(L)₂] (Square Planar) | ~450-600 | 0 | Diamagnetic |
| [Cu(L)₂]²⁺ | ~550-650 | ~1.7 - 2.2 | Paramagnetic |
| [Zn(L)₂Cl₂] | None | 0 | Diamagnetic |
Supramolecular Architectures involving Pyrimidine-Thiols
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyrimidine-thiol compounds are excellent candidates for building such architectures due to their ability to engage in multiple types of interactions.
The thiol group is well-known for its strong affinity for gold surfaces, where it forms a stable Au-S bond. This property is exploited to create self-assembled monolayers (SAMs) on gold electrodes, which are fundamental components of molecular junctions. mdpi.com this compound can spontaneously form such monolayers, with the thiol group acting as an anchor to the surface. researchgate.net The pyrimidine rings would then form an ordered two-dimensional array. nih.gov The orientation and packing of these molecules in the SAM can significantly influence the work function of the metal and the charge transport properties across the molecular junction. researchgate.net The dipole moment associated with the pyrimidine group can be used to tune the electronic properties of the interface. researchgate.net
The formation of complex, higher-order supramolecular structures is governed by a hierarchy of non-covalent interactions. nih.govacs.orgnih.gov In systems involving this compound, both strong metal-ligand bonds and weaker non-covalent forces work in concert.
π-π Stacking: The aromatic pyrimidine rings of adjacent ligands can interact through π-π stacking. nih.gov These interactions, though weaker than coordination bonds, are crucial for stabilizing the crystal packing and influencing the final structure. wikipedia.orgresearchgate.net Staggered or parallel-displaced stacking arrangements are common and contribute to the cohesion of the supramolecular assembly. wikipedia.org
Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring can act as acceptors. In the presence of co-ligands or solvent molecules with O-H or N-H groups, hydrogen bonds can play a significant role in directing the assembly. acs.org
These interactions collectively drive the self-assembly process, leading to the formation of diverse and functional supramolecular architectures, from discrete molecular cages to extended one-, two-, or three-dimensional networks. nih.govnih.gov
Host-Guest Chemistry with Pyrimidine-Thiol Hosts/Guests
The exploration of pyrimidine-thiol derivatives in the realm of host-guest chemistry reveals their potential to act as both guest and host molecules, engaging in specific non-covalent interactions to form supramolecular assemblies. These interactions are driven by a combination of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the formation of well-defined complexes with macrocyclic hosts or, in some cases, self-assembled structures.
Research into the inclusion of pyrimidine-thiol analogues within macrocyclic hosts, such as cyclodextrins, has provided valuable insights into their molecular recognition capabilities. For instance, studies on 4-thiothymidine (B1630790), a nucleoside analogue featuring a pyrimidine-thiol moiety, have demonstrated its ability to form stable inclusion complexes with various water-soluble cyclodextrins. nih.gov
Spectroscopic and electrochemical analyses have confirmed the formation of these supramolecular structures, with the pyrimidine ring of the guest molecule being encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. nih.gov The stoichiometry of these complexes is typically found to be 1:1, indicating a one-to-one association between the host and guest molecules. nih.gov
The affinity of the pyrimidine-thiol guest for the cyclodextrin host can be quantified by determining the association constant (Ka). These values provide a measure of the stability of the host-guest complex in solution. For example, the interaction of 4-thiothymidine with different cyclodextrins has been characterized by varying association constants, reflecting the influence of the cyclodextrin's cavity size and substituent groups on the binding strength. nih.gov
Detailed structural elucidation of these complexes using techniques like 1H NMR spectroscopy has revealed the specific orientation of the guest molecule within the host cavity. nih.gov These studies indicate that the pyrimidine ring is the primary site of interaction, with deeper inclusion observed with certain modified cyclodextrins. nih.gov
While direct studies on this compound are limited, the behavior of analogous compounds provides a strong indication of its potential to participate in host-guest chemistry. The pyrimidine core, coupled with the reactive thiol group, presents opportunities for the design of novel supramolecular systems with potential applications in areas such as drug delivery, sensing, and materials science.
Further investigations into the host-guest chemistry of a broader range of pyrimidine-thiol derivatives are warranted to fully understand the structure-property relationships that govern their molecular recognition and complexation behavior.
Table 1: Host-Guest Complexation Data for 4-Thiothymidine with Various Cyclodextrins
| Host Molecule | Guest Molecule | Stoichiometry | Association Constant (Ka) [M-1] | Technique |
| 2-hydroxypropyl-α-cyclodextrin | 4-Thiothymidine | 1:1 | Data not specified | 1H NMR, CV |
| 2-hydroxypropyl-β-cyclodextrin | 4-Thiothymidine | 1:1 | Data not specified | 1H NMR, CV |
| 2-hydroxypropyl-γ-cyclodextrin | 4-Thiothymidine | 1:1 | Data not specified | 1H NMR, CV |
| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin | 4-Thiothymidine | 1:1 | Data not specified | 1H NMR, CV |
| Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin | 4-Thiothymidine | 1:1 | Data not specified | 1H NMR, CV |
Data derived from studies on 4-thiothymidine, an analogue of this compound. nih.gov
Emerging Research Areas and Applications in Chemical Science
Development of Chemical Sensors and Switches
Applications in Material Science and Nanoscience
The unique structural features of (Pyrimidin-5-yl)methanethiol, particularly the presence of the pyrimidine (B1678525) ring and the thiol group, suggest its potential utility in material science and nanoscience. The thiol group is well-known for its ability to form strong bonds with gold surfaces, a critical feature for the construction of self-assembled monolayers (SAMs) and molecular electronic devices.
Single-Molecule Conductance Studies
While direct studies on the single-molecule conductance of this compound are not prominent, research on analogous compounds provides valuable insights. For instance, studies on pyridine-4-yl-methanethiol, a structural analogue, have been instrumental in the development of single-molecule wires. In this context, pyridine-4-yl-methanethiol has been used to functionalize electrodes and to act as an axial coordinating linker for metalloporphyrins in single-molecule junctions. ub.educsic.esub.edunih.gov
Research has shown that the flexibility of the pyridine-4-yl-methanethiol linker, compared to the more rigid 4-pyridinethiol, allows for the formation of a highly conductive stacked structure. ub.educsic.esnih.gov This is attributed to favorable π-π stacking interactions between the pyridine (B92270) linkers and the porphyrin ring. ub.educsic.es Density Functional Theory (DFT) calculations have supported these experimental findings, showing that the conductance of a metalloporphyrin wire can be significantly different depending on the linker used. ub.edu Specifically, the computed conductance for a Co-DPP (5,15-diphenylporphyrin with Co(II)) wire with pyridine-4-yl-methanethiol was found to be 6.84 x 10⁻² G₀, which is in excellent agreement with the experimental value of 2.82 x 10⁻² G₀. ub.edu In contrast, the conductance with the more rigid 4-pyridinethiol linker was significantly lower. ub.educsic.esnih.gov
These findings suggest that this compound, with its pyrimidine ring, could also serve as an effective linker in single-molecule conductance studies. The nitrogen atoms in the pyrimidine ring could coordinate with metal centers in a similar fashion to the pyridine analogue, potentially leading to interesting electronic properties and the formation of efficient molecular conduits. csic.esacs.org
Fabrication of Molecular Wires and Hybrid Materials
The ability of thiol-containing molecules to anchor to metal surfaces makes them prime candidates for the fabrication of molecular wires and hybrid materials. The research on pyridine-4-yl-methanethiol in conjunction with metalloporphyrins provides a clear blueprint for how this compound could be utilized. By chemically modifying STM tips and surface electrodes with these linkers, it is possible to build single-molecule wires with controlled orientations. acs.org
The use of such linkers allows for the creation of a "standing up" geometry of the porphyrin ring, leading to single-molecule junctions with significantly higher conductance and lifetime compared to when the porphyrin is wired from its ends. acs.org This approach, which leverages metal coordination chemistry, is a promising strategy for building highly efficient single-molecule electrical contacts. acs.org Given the structural similarities, this compound is a promising candidate for similar applications in the fabrication of novel molecular wires and hybrid materials with tailored electronic properties.
Supramolecular Catalysis
Supramolecular catalysis is a field that mimics enzymatic systems by using non-covalent interactions to achieve catalysis. This approach has the potential to lead to highly selective and efficient catalytic systems. At present, there is no specific research in the available literature that details the application of this compound in the field of supramolecular catalysis. Future research may explore the potential of this molecule to act as a ligand or a building block in the design of novel supramolecular catalysts.
Role in Chemical Biology Research Beyond Prohibited Categories
In the realm of chemical biology, specific pyrimidine derivatives have been identified as important molecules in the chemistry of food and flavor.
Marker Molecules in Process Flavor Chemistry
A closely related compound, (4-amino-2-methylpyrimidin-5-yl)methanethiol (B11776556) , has been identified as a significant taste modulator and a marker molecule in process flavors. researchgate.netresearchgate.netnih.govacs.orglookchem.comablesci.com Process flavors are created through Maillard-type reactions, which occur when amino acids and reducing sugars are heated, and are responsible for the desirable taste of many cooked foods.
(4-Amino-2-methylpyrimidin-5-yl)methanethiol is a thiamine-derived compound that has been isolated from process flavors and has been shown to exhibit a "kokumi" taste, which is described as a sense of richness, mouthfulness, and complexity in food. researchgate.netnih.govlookchem.com Sensory-based targeted isolation has revealed that this compound, along with other thiamine (B1217682) derivatives, influences the kokumi taste activity at very low concentrations. researchgate.netnih.govacs.org The taste thresholds for a range of these thiamine-derived taste modulators have been reported to be between 35 and 880 µmol/L. researchgate.netnih.govacs.orgablesci.com
The identification of (4-amino-2-methylpyrimidin-5-yl)methanethiol as a key taste-enhancing compound highlights the important role that pyrimidine-containing molecules can play in food chemistry. Further research into the sensory properties of this compound and its derivatives could open new avenues for the development of novel flavor enhancers.
| Thiamine-Derived Taste Modulator | Taste Quality | Taste Threshold (µmol/L) |
| (4-amino-2-methylpyrimidin-5-yl)methanethiol | Kokumi | 80 lookchem.com |
| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine | Kokumi | 120 researchgate.net |
| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one | Kokumi | 35-120 researchgate.netnih.govacs.org |
| 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | Kokumi | 35-120 researchgate.netnih.govacs.org |
Chemical Inhibitors in Non-Biological Systems (e.g., Corrosion Inhibition)
The exploration of heterocyclic compounds as corrosion inhibitors is a significant and expanding area of research in materials science. Among these, pyrimidine derivatives have garnered considerable attention due to their inherent electronic properties, such as the presence of nitrogen heteroatoms and π-electrons, which make them effective in mitigating the corrosion of various metals and alloys. academicjournals.orgsdit.ac.inresearchgate.net These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive process. academicjournals.org The specific compound, this compound, while not extensively documented in dedicated corrosion studies, belongs to a class of pyrimidine-based sulfur compounds whose analogues have demonstrated significant promise as corrosion inhibitors. The presence of both the pyrimidine ring and a methanethiol (B179389) group suggests a strong potential for effective corrosion inhibition.
Detailed Research Findings
Research into structurally similar compounds provides a strong basis for understanding the potential efficacy of this compound. Studies on pyrimidine derivatives containing sulfur atoms, such as 2-mercaptopyrimidine (B73435) (MP) and its S-substituted derivative, 2-benzylthiopyrimidine (BTP), offer valuable insights. bohrium.comiaea.org These compounds have been shown to be highly effective corrosion inhibitors for carbon steel in CO2-containing environments. bohrium.comiaea.org
The inhibition mechanism of these molecules is attributed to their ability to adsorb onto the metal surface. bohrium.comiaea.orgfrontiersin.org This adsorption can occur through the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol or thioether group. bohrium.comiaea.org Theoretical calculations have indicated that these molecules can adsorb in a nearly vertical orientation on the iron surface, facilitating a strong interaction. bohrium.comiaea.org The presence of the sulfur atom is particularly noteworthy, as sulfur-containing organic compounds are generally more effective corrosion inhibitors than those containing only nitrogen or oxygen. researchgate.net
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate the performance of these inhibitors. For instance, investigations into pyrimidine-2-thione derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netrsc.org The inhibition efficiency of these compounds typically increases with their concentration in the corrosive medium. frontiersin.orgnih.gov
The following interactive data table summarizes the inhibition efficiency of some pyrimidine derivatives that are structurally related to this compound, providing a comparative perspective on their performance.
Table 1: Inhibition Efficiency of Selected Pyrimidine Derivatives
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 2-Mercaptopyrimidine (MP) | Carbon Steel | CO2-saturated solution | Not Specified | High | bohrium.comiaea.org |
| 2-Benzylthiopyrimidine (BTP) | Carbon Steel | CO2-saturated solution | Not Specified | 99.82 | bohrium.comiaea.org |
| 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (PTH) | Mild Steel | 1.0 M H2SO4 | Not Specified | Effective | researchgate.netrsc.org |
| 4-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTM) | Mild Steel | 1.0 M H2SO4 | Not Specified | Effective | researchgate.net |
| 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO) | Mild Steel | 1.0 M H2SO4 | Not Specified | Effective | researchgate.net |
Note: "Effective" indicates that the source reported significant inhibition without specifying a precise percentage in the abstract. "High" indicates a strong inhibitory effect was noted.
The adsorption of these inhibitors on the metal surface generally follows established adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. frontiersin.orgresearchgate.net The strength and nature of this adsorption can be a combination of physical (electrostatic) and chemical (covalent bonding) interactions. bohrium.com
Future Perspectives and Research Directions
Innovations in Synthetic Strategies for Complex Pyrimidine-Thiol Structures
The synthesis of pyrimidine (B1678525) derivatives has evolved significantly, moving towards more efficient, sustainable, and versatile methods. Future strategies for creating complex structures based on (Pyrimidin-5-yl)methanethiol will likely leverage these innovations to build intricate molecular architectures with tailored properties.
Modern synthetic approaches such as one-pot, multi-component reactions are becoming increasingly important. rsc.orgmdpi.com These methods offer high atom economy and reduce waste by combining several reaction steps into a single procedure. For instance, the use of nanocatalysts in multi-component reactions has shown great promise for synthesizing related heterocyclic scaffolds, a technique that could be adapted for this compound. rsc.org Strategies involving the cyclization of ketones with nitriles or the reaction of carbonyl compounds with amidines, often under metal catalysis, provide regioselective routes to highly functionalized pyrimidines. rsc.org
Furthermore, advanced cross-coupling reactions, like the Suzuki-Miyaura coupling, allow for the precise introduction of various substituents onto the pyrimidine core, enabling the creation of a diverse library of derivatives. mdpi.com Other innovative methods, including inverse electron demand Diels-Alder (IEDDA) reactions and single-step syntheses from N-vinyl amides, offer novel pathways to construct the pyrimidine ring system itself. rsc.org The application of these cutting-edge techniques will be crucial for synthesizing complex target molecules for materials science and medicinal chemistry, starting from the this compound building block.
Table 1: Comparison of Innovative Synthetic Strategies for Pyrimidine Derivatives
| Synthetic Strategy | Key Features | Typical Catalysts/Reagents | Potential Application for this compound |
|---|---|---|---|
| Multi-Component Reactions | High atom economy, one-pot synthesis. rsc.org | Nanocatalysts (e.g., Fe₃O₄, ZrO₂), Green solvents. rsc.org | Efficient assembly of complex structures incorporating the pyrimidine-thiol core. |
| Suzuki-Miyaura Coupling | C-C bond formation, high functional group tolerance. mdpi.com | Palladium complexes (e.g., Pd(dppf)Cl₂), Arylboronate esters. mdpi.com | Functionalization of the pyrimidine ring with diverse aryl or heteroaryl groups. |
| IEDDA Reactions | Forms highly substituted pyrimidines from triazines. rsc.org | Trifluoroacetic acid (TFA). rsc.org | De novo synthesis of complex pyrimidine cores that can be later functionalized with a methanethiol (B179389) group. |
| Pincer-Complex Catalysis | Sustainable synthesis from simple alcohols and amidines. rsc.org | PN₅P-Ir-pincer complexes. rsc.org | Green synthesis of pyrimidine precursors from readily available starting materials. |
Deeper Mechanistic Understanding through Advanced Computational Models
Advanced computational chemistry offers powerful tools to elucidate reaction mechanisms, predict molecular properties, and guide the rational design of new molecules. For this compound, computational models are essential for understanding its reactivity and interactions at a molecular level.
Density Functional Theory (DFT) has become a standard method for studying pyrimidine derivatives. jchemrev.comjchemrev.com Calculations can determine key electronic and structural parameters such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which describe the molecule's ability to donate or accept electrons. jchemrev.com Molecular electrostatic potential (MEP) maps can visualize charge distribution and predict sites for electrophilic and nucleophilic attack. jchemrev.com
A particularly relevant area is the computational study of the thiol group's reactivity. Detailed mechanistic studies, for example on the addition of methanethiol to Michael acceptors, have been performed using methods like the M06-2X functional. nih.govacs.org These studies calculate transition state energies (ΔG‡) and reaction energies (ΔG) to predict reaction kinetics and thermodynamic stability, providing insights into processes like bioconjugation. nih.govacs.org Such models can be directly applied to understand how this compound might react with biological targets or participate in polymerization reactions. Molecular dynamics (MD) simulations can further model the behavior of these molecules over time, for instance, to study their binding stability with proteins or their adsorption onto material surfaces. ajchem-b.comrsc.org
Table 2: Application of Computational Models in Pyrimidine-Thiol Research
| Computational Method | Key Parameters Calculated | Application | Reference |
|---|---|---|---|
| DFT (e.g., B3LYP) | HOMO-LUMO energies, MEP, Bond lengths/angles. | Understanding electronic structure, charge transfer, and reactivity. | jchemrev.comjchemrev.com |
| DFT (e.g., M06-2X) | Reaction energies (ΔG), Activation barriers (ΔG‡). | Elucidating reaction mechanisms and kinetics, e.g., thiol addition reactions. | nih.govacs.org |
| Molecular Docking | Binding energy, Interaction modes (H-bonds, hydrophobic). | Predicting binding affinity and orientation with biological targets. | rsc.org |
| Molecular Dynamics (MD) | Conformational stability, Binding free energy over time. | Assessing the stability of ligand-receptor complexes and molecular assemblies. | ajchem-b.comrsc.org |
Exploration of Novel Supramolecular Assemblies and Material Properties
The unique bifunctional nature of this compound, featuring a hydrogen-bonding pyrimidine ring and a metal-coordinating/covalently reactive thiol group, makes it an exceptional building block for supramolecular chemistry and materials science. researchgate.netresearchgate.net Future research will focus on harnessing these features to construct novel assemblies with unique properties.
The pyrimidine moiety can participate in predictable hydrogen bonding and π-π stacking interactions, which are fundamental to designing self-assembling systems. tandfonline.comresearchgate.net The thiol group offers a versatile handle for creating materials through several routes. It can be oxidized to form reversible disulfide bonds, a key interaction in dynamic chemical systems. researchgate.net It can also act as a potent ligand for metal ions, leading to the formation of coordination polymers. researchgate.net For example, silver coordination polymers based on pyrimidinethiol ligands have been synthesized and shown to possess catalytic activity. researchgate.net
The combination of these interactions could lead to the development of supramolecular polymers, where monomer units of this compound or its derivatives are linked by non-covalent forces to form long, ordered chains. mdpi.com These materials could exhibit interesting properties such as self-healing, stimuli-responsiveness, and enhanced viscosity, making them suitable for applications in soft robotics, drug delivery, and enhanced oil recovery. researchgate.netmdpi.com The exploration of liquid crystal phases and porous organic frameworks based on this scaffold also represents a promising research avenue.
Integration of Advanced Analytical Tools for Complex System Characterization
As more complex systems involving this compound are developed, their characterization will demand the integration of multiple advanced analytical techniques. A comprehensive understanding of these systems, from reaction intermediates to the structure of bulk materials, requires a multi-faceted analytical approach.
For the detailed analysis of complex mixtures, such as crude reaction products or biological samples, ultrahigh-resolution mass spectrometry (MS) techniques like Fourier-transform ion cyclotron resonance (FT-ICR) MS are indispensable. mdpi.com These methods provide unparalleled mass accuracy, allowing for the unambiguous identification of sulfur-containing compounds. mdpi.com Coupling MS with selective derivatization, such as deuterium (B1214612) labeling of the thiol group, can further enhance the detection and differentiation of target species. mdpi.com
Chromatographic methods, especially gas chromatography coupled with specialized detectors like atomic emission detection (GC-AED), are powerful for the specific quantification of organosulfur compounds. nih.gov For structural elucidation of newly synthesized molecules, a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and Fourier-transform infrared (FT-IR) spectroscopy remains fundamental. nih.gov
To characterize supramolecular assemblies and materials, a different set of tools is required. X-ray diffraction (XRD) is essential for determining crystal structures and the packing of molecules in the solid state. researchgate.net Microscopic techniques such as scanning electron microscopy (SEM) provide information on the morphology of new materials. researchgate.net Thermal analysis methods like thermogravimetric analysis (TGA) are used to assess the thermal stability of these materials. researchgate.net The synergistic use of these diverse analytical tools will be critical to advancing the chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (Pyrimidin-5-yl)methanethiol, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on a pyrimidine backbone. For example, starting with a substituted pyrimidine (e.g., 2-methylthio-4-methylpyrimidine), hydroxymethylation at the 5-position can be achieved using formaldehyde under basic conditions (e.g., NaOH). Subsequent thiolation via hydrogen sulfide or thiol reagents introduces the methanethiol group. Purification via recrystallization or column chromatography is critical to achieve >95% purity . Stability during synthesis requires inert atmospheres (e.g., N₂) to prevent oxidation of the thiol group .
Q. How can the structure and purity of this compound be validated experimentally?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, thiol protons at δ 1.5–2.0 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity and detect byproducts like dimethyl sulfide .
- Elemental Analysis : Verify molecular formula (C₆H₈N₂S) via combustion analysis .
Q. What solvent systems and storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : The compound is prone to oxidation in aerobic conditions. Store under argon at –20°C in amber vials. Use aprotic solvents (e.g., DMF, DMSO) for reactions. Aqueous solubility is limited (<1 mg/mL); buffered solutions (pH 6–8) minimize thiolate formation and degradation .
Advanced Research Questions
Q. How do acid-base properties of catalysts influence the yield and selectivity of this compound synthesis?
- Methodological Answer : Catalyst basicity enhances H₂S dissociation, favoring methanethiol formation. For example, MgO (strong base) achieves 100% selectivity but low conversion (~3%), while Al₂O₃ (weak base) yields higher conversion (~40%) but lower selectivity due to dimethyl sulfide byproducts. Optimize using mixed oxides (e.g., K₂WO₄/Al₂O₃) to balance acid-base sites . Kinetic studies under varying H₂S partial pressures (10–50 bar) and temperatures (200–300°C) can refine catalytic efficiency .
Q. What computational approaches are used to model non-covalent interactions in this compound clusters?
- Methodological Answer : Density Functional Theory (DFT) with basis sets (e.g., B3LYP/6-311++G(d,p)) predicts dimer/trimer conformers. Analyze hydrogen bonding (S–H···N) and van der Waals interactions. Compare with experimental IR/Raman spectra to validate cluster stability. MD simulations in solvent environments (e.g., water, methanol) predict aggregation behavior .
Q. How can contradictions in environmental methanethiol concentration data from hydrothermal vent studies be resolved?
- Methodological Answer : Discrepancies arise from sampling methods (e.g., isobaric gas-tight samplers vs. passive collection) and local redox conditions. In hydrogen-rich vents, methanethiol concentrations are lower than predicted due to microbial consumption . Use isotopic tracing (¹³C-labeled substrates) and metagenomic profiling to distinguish abiotic vs. biotic production pathways .
Q. What strategies address conflicting biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial assays may stem from thiol oxidation during testing. Standardize assays under anaerobic conditions and use reducing agents (e.g., DTT). For cytotoxicity studies, compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess tissue-specific effects. SAR studies can identify critical substituents (e.g., methylthio vs. chloro groups at the 2-position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
